molecular formula C15H14N4O B12614859 4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-08-1

4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12614859
CAS No.: 917759-08-1
M. Wt: 266.30 g/mol
InChI Key: WZEIQMSHAOKWBH-UHFFFAOYSA-N
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Description

4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with ethyl 2-chloro-3-oxobutanoate under basic conditions, followed by cyclization and subsequent functionalization to introduce the ethoxy and phenyl groups . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, this compound can modulate various cellular pathways, leading to effects such as reduced cell proliferation or inflammation . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy and phenyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

917759-08-1

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

4-ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C15H14N4O/c1-2-20-14-13-12(18-15(16)19-14)9-8-11(17-13)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H2,16,18,19)

InChI Key

WZEIQMSHAOKWBH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3)N

Origin of Product

United States

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